Lipophilicity: 3-Ethyl vs. 3-Methyl Analog
The target compound's computed logP (XLOGP3) is 2.241, which is 0.717 log units lower than that of its closest 3-methyl analog (logP 2.958) [1]. This shift is consistent with the incremental hydrophobicity contribution of a methyl group and indicates that the 3-ethyl compound is measurably less lipophilic than the 3-methyl congener when evaluated by the same algorithm .
| Evidence Dimension | Computed octanol-water partition coefficient (XLOGP3) |
|---|---|
| Target Compound Data | logP = 2.241 |
| Comparator Or Baseline | 3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid: logP = 2.958 |
| Quantified Difference | ΔlogP = –0.717 (target more hydrophilic) |
| Conditions | Computed by XLOGP3 method; values retrieved from ZINC database (target) and ChemScene vendor datasheet (comparator) |
Why This Matters
A 0.7 logP unit difference directly impacts aqueous solubility and passive membrane permeability, making the 3-ethyl analog a better candidate for screens where lower logP is desired (e.g., CNS drug discovery with lipophilicity constraints).
- [1] ZINC Database. Substance ZINC000000009109: 3-ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid. Computed logP 2.241 (XLOGP3). Accessed April 2026. View Source
